3,3-Bis(4-chlorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C16H15Cl2N. It features a pyrrolidine ring substituted with two 4-chlorophenyl groups at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-chlorophenyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(4-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
3,3-Bis(4-chlorophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine, known for its diverse biological activities.
4-Chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group, which exhibit various pharmacological properties
Uniqueness: 3,3-Bis(4-chlorophenyl)pyrrolidine is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug discovery and material science .
Properties
CAS No. |
917899-23-1 |
---|---|
Molecular Formula |
C16H15Cl2N |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C16H15Cl2N/c17-14-5-1-12(2-6-14)16(9-10-19-11-16)13-3-7-15(18)8-4-13/h1-8,19H,9-11H2 |
InChI Key |
YXJNBCYBNFMRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.